4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine
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Overview
Description
4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroquinoline-3-carbaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazoloquinoline core . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.
Substitution: The chloro group can be substituted with various nucleophiles to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]quinoline: Another member of the pyrazoloquinoline family with similar biological activities.
4-chloroquinoline: Shares the quinoline core but lacks the pyrazole ring, resulting in different chemical properties.
3-aminoquinoline: Similar structure but without the chloro substitution, leading to different reactivity and biological activities.
Uniqueness
4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and amino groups allows for versatile chemical modifications and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C10H7ClN4 |
---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine |
InChI |
InChI=1S/C10H7ClN4/c11-9-7-8(14-15-10(7)12)5-3-1-2-4-6(5)13-9/h1-4H,(H3,12,14,15) |
InChI Key |
AMVJJCAHVNYNRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=NN3)N)C(=N2)Cl |
Origin of Product |
United States |
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